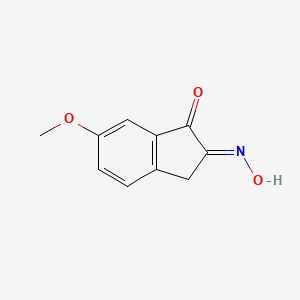![molecular formula C8H20Cl2N2 B7886469 [2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride](/img/structure/B7886469.png)
[2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride: is a chemical compound with the molecular formula C8H20Cl2N2 . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride typically involves the reaction of 1-methylpiperidine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Controlled to avoid excessive heat which can lead to side reactions.
Solvent: Commonly used solvents include ethanol or methanol.
Catalysts: Acidic catalysts may be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of 1-methylpiperidine and ethylene oxide.
Reaction Control: Automated systems to monitor and control reaction parameters.
Purification: Techniques such as crystallization or distillation to obtain the pure dihydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in neurotransmitter modulation.
- Used in the synthesis of biologically active compounds for pharmacological studies.
Medicine:
- Explored for its potential therapeutic applications in treating neurological disorders.
- Used as an intermediate in the synthesis of pharmaceutical drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new catalysts and reagents for industrial processes.
Mecanismo De Acción
The mechanism of action of [2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The pathways involved include:
Binding to Receptors: Interaction with G-protein coupled receptors (GPCRs).
Signal Transduction: Activation or inhibition of downstream signaling pathways.
Neurotransmitter Modulation: Alteration of neurotransmitter levels in synaptic clefts.
Comparación Con Compuestos Similares
[2-(1-Methylpiperidin-4-yl)ethanol]: Similar structure but with an alcohol group instead of an amine.
[2-(1-Methylpiperidin-4-yl)acetic acid]: Contains a carboxylic acid group instead of an amine.
[2-(1-Methylpiperidin-4-yl)methylamine]: Similar structure but with a methyl group attached to the nitrogen.
Uniqueness:
- Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
[2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride: is unique due to its specific amine group, which allows it to participate in a wide range of chemical reactions.
Propiedades
IUPAC Name |
2-(1-methylpiperidin-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10-6-3-8(2-5-9)4-7-10;;/h8H,2-7,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWWLCXJGBLENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B7886386.png)


![[2-(1-Benzothien-2-yl)ethyl]amine hydrochloride](/img/structure/B7886408.png)



![N-[(1-Methyl-1H-imidazol-2-YL)methyl]ethanamine dihydrochloride](/img/structure/B7886435.png)






